Fmoc-Alg(Z)2-OH
Description
Significance of Arginine in Peptide Structure and Biological Function
Arginine is a critical amino acid in the structure and function of peptides and proteins. researchgate.netnih.gov Its distinctive guanidinium (B1211019) group, which is protonated and positively charged at physiological pH, plays a pivotal role in a multitude of biological processes. wikipedia.orgnih.gov This charged side chain allows arginine residues to participate in electrostatic interactions, such as salt bridges and hydrogen bonds, which are crucial for maintaining the three-dimensional structure of proteins and mediating interactions between molecules. researchgate.netresearchgate.netnih.gov
The functional importance of arginine extends to its role in enzyme active sites, where it can be involved in substrate binding and catalysis. researchgate.net Furthermore, arginine is a key component of cell-penetrating peptides, which are capable of traversing cell membranes, a property attributed to the guanidinium group's ability to interact with the negatively charged components of the cell surface. researchgate.net Arginine is also a precursor for the biosynthesis of nitric oxide, a vital signaling molecule involved in processes like blood pressure regulation. wikipedia.org Post-translational modifications of arginine, such as methylation and citrullination, further expand its functional diversity, influencing gene expression and immune responses. nih.govwikipedia.org
Evolution of Protecting Group Strategies for Arginine Side Chains
The inherent reactivity of the arginine side chain necessitates the use of protecting groups during peptide synthesis to ensure the desired peptide sequence is formed without side reactions. nih.gov The development of these protecting groups has been an ongoing area of research in peptide chemistry.
The concept of using protecting groups in chemical synthesis dates back to the early 20th century, with the benzyloxycarbonyl (Z) group, introduced by Bergmann and Zervas, being a landmark development for peptide chemistry. researchgate.netwiley-vch.de In the early days of peptide synthesis, particularly within the tert-butoxycarbonyl (Boc) strategy, arginine was often protected with groups like tosyl (Tos) and later, more acid-labile sulfonyl-type protectors such as mesityl-2-sulfonyl (Mts) and 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr). nih.gov The advent of the Fmoc/tBu (tert-butyl) strategy necessitated the development of new protecting groups for arginine that were stable to the basic conditions used for Fmoc removal (typically piperidine) but could be cleaved under the mildly acidic conditions used for final deprotection and cleavage from the solid support. peptide.compeptide.com
Several protecting groups have been developed for the arginine side chain in Fmoc-based SPPS, each with its own set of advantages and disadvantages. The most commonly used are sulfonyl-type protecting groups like 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) and 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc). rsc.orgug.edu.pl
A significant side reaction during the incorporation of arginine is the formation of a δ-lactam, which can be a major issue. nih.govuew.edu.gh The choice of protecting group can influence the extent of this side reaction. Studies have shown that some protecting groups are more prone to this side reaction than others. For instance, Fmoc-Arg(Boc)2-OH has been observed to have a higher tendency for δ-lactam formation compared to other derivatives. nih.gov
The stability of the protecting group to the repeated cycles of Fmoc deprotection and the final cleavage conditions is also a critical factor. nih.gov While Pbf is widely used, its removal can sometimes be sluggish, especially in arginine-rich peptides. rsc.org The bis-Boc protection, while effective, can also present challenges. nih.gov The nitro (NO2) group, an older protecting group, has been revisited and shown to prevent δ-lactam formation and exhibit good stability. nih.govuew.edu.ghresearchgate.net The di-benzyloxycarbonyl (Z) protection, as seen in Fmoc-Alg(Z)2-OH, offers another alternative with specific benefits.
| Protecting Group | Key Features |
| Pbf | Widely used, generally good performance. Can be slow to remove in some cases. |
| Boc2 | Can be prone to δ-lactam formation. nih.gov |
| Z2 | Offers good stability and is compatible with various coupling reactions. chemimpex.com |
| NO2 | Prevents δ-lactam formation, stable in solution. nih.govuew.edu.ghresearchgate.net |
Historical Context of Arginine Protection in Peptide Synthesis
Overview of this compound as a Key Building Block in Advanced Synthesis
This compound is a specialized arginine derivative that has found its place in the synthesis of complex and bioactive peptides. chemimpex.com Its unique structure, featuring the Fmoc group for Nα-protection and two benzyloxycarbonyl (Z) groups on the guanidino side chain, provides specific advantages in certain synthetic contexts.
The use of two Z groups to protect the guanidino function of arginine in this compound is a deliberate choice to enhance the stability and compatibility of the building block during peptide synthesis. chemimpex.com This di-substitution effectively masks the nucleophilicity of the guanidino group, preventing its participation in undesired side reactions. The electron-withdrawing nature of the benzyloxycarbonyl groups reduces the basicity of the guanidino moiety, further contributing to its inertness during the coupling steps of SPPS. This robust protection allows for efficient and clean incorporation of the arginine residue into the growing peptide chain.
A key concept in complex peptide synthesis is "orthogonality," which refers to the use of protecting groups that can be removed under distinct chemical conditions without affecting each other. researchgate.netrsc.org The Z group is typically removed by catalytic hydrogenation, a condition that does not affect the acid-labile t-butyl-based side-chain protecting groups or the base-labile Fmoc group. This orthogonality allows for selective deprotection strategies, which are essential for the synthesis of cyclic peptides, branched peptides, and peptides with post-translational modifications. csic.es The stability of the Z group to both the basic conditions of Fmoc removal and the acidic conditions of final cleavage in the standard Fmoc/tBu strategy makes this compound a valuable component in such sophisticated synthetic plans.
Structure
2D Structure
Properties
Molecular Formula |
C35H32N4O8 |
|---|---|
Molecular Weight |
636.6 g/mol |
IUPAC Name |
3-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C35H32N4O8/c40-31(41)30(37-33(42)47-22-29-27-17-9-7-15-25(27)26-16-8-10-18-28(26)29)19-36-32(38-34(43)45-20-23-11-3-1-4-12-23)39-35(44)46-21-24-13-5-2-6-14-24/h1-18,29-30H,19-22H2,(H,37,42)(H,40,41)(H2,36,38,39,43,44) |
InChI Key |
XCMJTCOTFNNPLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(=NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Synthetic Methodologies for Fmoc Alg Z 2 Oh Incorporation
Solid-Phase Peptide Synthesis (SPPS) Protocols Utilizing Fmoc-Alg(Z)2-OH
Solid-phase peptide synthesis (SPPS) is the cornerstone method for assembling peptides in a stepwise manner on a solid support. The Fmoc/tBu strategy is a widely adopted approach that employs the base-labile Fmoc group for temporary Nα-protection and acid-labile groups for side-chain protection. iris-biotech.de The incorporation of this compound within this framework requires careful consideration of the solid support (resin) and the activation method for forming the peptide bond.
Resin Selection and Functionalization for Arginine-Containing Peptides
The choice of resin is a critical parameter in SPPS, as it dictates the conditions for the final cleavage of the peptide from the solid support and determines the C-terminal functionality (acid or amide). The synthesis of arginine-containing peptides, such as those incorporating this compound, presents unique challenges due to the nucleophilic nature of the guanidinium (B1211019) group, which can lead to side reactions.
Highly acid-sensitive resins, such as the 2-chlorotrityl chloride (2-CTC) resin, are particularly well-suited for the synthesis of protected peptide fragments. iris-biotech.de The key advantage of 2-CTC resin is that the peptide can be cleaved under very mild acidic conditions, such as with 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), which keeps the side-chain protecting groups, including the Z groups on the arginine side chain of this compound, intact. iris-biotech.desigmaaldrich.com This strategy is invaluable when the synthesized peptide fragment is intended for further ligation to construct larger proteins.
The loading of the first amino acid onto the 2-CTC resin is typically achieved by reacting the Fmoc-amino acid with the resin in the presence of a tertiary base like N,N-diisopropylethylamine (DIPEA) in a solvent like DCM. aip.orgekb.eg To prevent side reactions, any remaining active chloro groups on the resin are "capped" using a mixture of methanol, DIPEA, and DCM. aip.orgekb.eg The synthesis of a tetrapeptide on 2-chlorotrityl resin demonstrated successful peptide assembly using this approach. aip.org
It is important to note that chlorotrityl resins are sensitive to moisture and may require activation with thionyl chloride if they have been deactivated during storage. iris-biotech.de
For the synthesis of peptides with a C-terminal carboxylic acid, Wang resin is a standard choice in Fmoc-SPPS. rapp-polymere.com It consists of a polystyrene matrix functionalized with a p-alkoxybenzyl alcohol linker, which is labile to strong acids like TFA. rapp-polymere.com While compatible with the Fmoc strategy, the final cleavage from Wang resin requires harsher acidic conditions (typically 50-95% TFA) than 2-CTC resin, which would also cleave the Z protecting groups from the arginine side chain. rapp-polymere.com Therefore, Wang resin is suitable when the desired final product is a fully deprotected peptide acid.
For the synthesis of peptide amides, Rink Amide resin is a popular and effective solid support. cem.commerckmillipore.com This resin is designed to yield a C-terminal amide upon cleavage with TFA. merckmillipore.com Similar to Wang resin, the cleavage conditions are strong enough to remove the Z groups from this compound. The attachment of the first amino acid to Rink Amide resin is straightforward and utilizes standard amide bond formation methods. merckmillipore.com The choice between these resins depends entirely on the desired C-terminal functionality of the final peptide.
| Resin Type | Linker Type | Cleavage Condition | C-Terminal Product | Suitability for Protected Fragments |
| 2-Chlorotrityl Chloride | Highly acid-labile trityl | 1% TFA in DCM or TFE/DCM sigmaaldrich.com | Carboxylic Acid | High |
| Wang Resin | Acid-labile p-alkoxybenzyl alcohol | 50-95% TFA rapp-polymere.com | Carboxylic Acid | Low |
| Rink Amide Resin | Acid-labile Rink linker | TFA-based cocktails sigmaaldrich.com | Amide | Low |
Compatibility with Acid-Labile Resins (e.g., 2-Chlorotrityl Chloride Resin)
Coupling Reagents and Strategies for Efficient this compound Incorporation
The formation of the peptide bond (coupling) is the most critical step in SPPS. It involves the activation of the carboxylic acid group of the incoming Fmoc-amino acid to facilitate its reaction with the free amine of the resin-bound peptide chain. The bulky nature of the this compound side chain may present steric hindrance, requiring potent activation methods to ensure complete and efficient coupling.
Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), are classic coupling reagents. rsc.org They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress side reactions and reduce racemization, an additive is typically included. For many years, 1-hydroxybenzotriazole (B26582) (HOBt) was the standard additive. uu.nl However, due to the explosive nature of HOBt, safer alternatives have been developed.
OxymaPure (ethyl cyano(hydroxyimino)acetate) is a highly effective and non-explosive alternative to HOBt. cem.com The combination of DIC and OxymaPure has been shown to provide excellent coupling efficiency and suppress racemization, often outperforming the DIC/HOBt combination. rsc.orgcem.comrsc.org This method is particularly advantageous for its rapid reaction times and the avoidance of strong bases that can cause side reactions. rsc.orgcem.com The activation can be performed in situ or via pre-activation, with the former generally providing better yields. oxymapure.com
Uronium and phosphonium (B103445) salt-based reagents are among the most efficient coupling agents available for SPPS. sigmaaldrich.com They react with the Fmoc-amino acid in the presence of a base (typically DIPEA) to form an active ester, which then rapidly acylates the free amine of the peptide chain.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is considered one of the most powerful coupling reagents, especially for sterically hindered amino acids. sigmaaldrich.comchempep.com It generates highly reactive OAt esters. sigmaaldrich.com The use of HATU is recommended when coupling difficulties, such as those caused by peptide aggregation, are anticipated. peptide.com
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are also widely used and effective reagents that generate OBt active esters. uu.nlsigmaaldrich.com
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a more reactive analogue of HBTU. sigmaaldrich.com
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt reagent that also forms OBt active esters and is known for its good performance in SPPS. aip.orguu.nl
The choice of coupling reagent often depends on the specific peptide sequence and the potential for difficult couplings. For a demanding residue like this compound, a highly efficient reagent like HATU or HCTU may be preferable to ensure the reaction proceeds to completion. peptide.com
| Coupling Reagent | Reagent Type | Additive/Active Ester | Key Characteristics |
| DIC/OxymaPure | Carbodiimide (B86325) | OxymaPure / Oxyma ester | Safe, efficient, suppresses racemization, good for rapid couplings. rsc.orgcem.com |
| DIC/HOBt | Carbodiimide | HOBt / OBt ester | Traditional method, effective but HOBt has safety concerns. uu.nl |
| HATU | Uronium Salt | HOAt / OAt ester | Highly reactive, excellent for hindered couplings. sigmaaldrich.comchempep.com |
| HBTU/TBTU | Uronium Salt | HOBt / OBt ester | Commonly used, effective for routine synthesis. uu.nlsigmaaldrich.com |
| HCTU | Uronium Salt | 6-Cl-HOBt / O-6-ClBt ester | More reactive than HBTU. sigmaaldrich.com |
| PyBOP | Phosphonium Salt | HOBt / OBt ester | Good performance, phosphonium-based (avoids guanidinylation side reaction of uronium salts). aip.orguu.nl |
Optimization of Reaction Conditions
The successful incorporation of this compound into a peptide sequence during solid-phase peptide synthesis (SPPS) is highly dependent on the optimization of reaction conditions. Key parameters that are manipulated to ensure efficient coupling and minimize side reactions include the choice of solvent systems, the stoichiometry of reagents, and the reaction time.
Solvent Systems: The polarity of the solvent system plays a crucial role in the efficiency of the coupling reaction. Dichloromethane (DCM) is often considered an optimal solvent for the activation of the carboxylic acid of the Fmoc-amino acid, while more polar solvents like N,N-dimethylformamide (DMF) are generally preferred for the subsequent coupling step as they enhance the reaction rate. chempep.com The quality of DMF is critical, and it must be free of amines to prevent premature Fmoc deprotection. uci.edu Some protocols utilize solvent mixtures to leverage the advantages of different solvents. For instance, a 1:1 mixture of DCM and DMF can be used for swelling the resin and for the coupling reaction. nih.govekb.eg Alternative "green" solvent systems, such as those containing ethyl acetate (B1210297) (EtOAc) or n-butyl acetate (BuOAc) in combination with dimethyl sulfoxide (B87167) (DMSO), have also been explored to reduce the environmental impact of peptide synthesis. unifi.it
Stoichiometry of Reagents: The molar ratio of the Fmoc-amino acid and coupling reagents relative to the reactive sites on the resin is a critical factor. A 3-fold excess of the Fmoc-amino acid derivative and coupling reagents like HOBt is common practice. sigmaaldrich.com In some cases, particularly for difficult couplings, a higher excess, such as 5 equivalents of the amino acid, may be employed. uci.edu The amount of base, such as diisopropylethylamine (DIPEA), is also carefully controlled. While a slight basic pH can accelerate coupling, a large excess of base should be avoided as it can lead to side reactions like racemization. chempep.com For instance, a common protocol uses 3 equivalents of the Fmoc-amino acid, 3.3 equivalents of DIPCDI, and 3.6 equivalents of HOBt. rsc.org Another approach for activating the amino acid involves using 5 equivalents of the amino acid with 4.5 equivalents of HATU and HOAt in the presence of 20% N-methylmorpholine in DMF. uci.edu
Reaction Time: The time allowed for the coupling reaction is another key parameter that is optimized. While many standard couplings are complete within 30 to 60 minutes, difficult couplings or the incorporation of sterically hindered amino acids like this compound may require longer reaction times. chempep.comrsc.org Reaction times can range from as short as 1-2 hours to as long as 24 hours. uci.edusigmaaldrich.com It is important to monitor the completion of the coupling reaction using methods like the Kaiser test to ensure that the reaction proceeds to completion before moving to the next step in the synthesis. rsc.org
Below is a table summarizing typical ranges for these optimized conditions:
| Parameter | Typical Range | Rationale |
| Solvent | DMF, DCM, NMP, or mixtures thereof | Solubilizes reactants and swells the resin to ensure accessibility of reactive sites. chempep.comuci.edu |
| Fmoc-Amino Acid Excess | 2-5 equivalents | Drives the coupling reaction to completion. uci.edursc.org |
| Coupling Reagent Excess | 1.95-4.5 equivalents | Activates the carboxylic acid for efficient amide bond formation. uci.edursc.org |
| Base Excess | 2-8 equivalents | Neutralizes acids formed during activation and facilitates the coupling reaction. ekb.egrsc.org |
| Reaction Time | 30 minutes - 24 hours | Allows sufficient time for the coupling reaction to go to completion, especially for sterically hindered residues. chempep.comuci.edursc.org |
Fmoc Deprotection Chemistry in the Context of this compound in SPPS
The removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step in SPPS, enabling the elongation of the peptide chain. wikipedia.orgnih.gov This process is typically achieved through a base-catalyzed elimination reaction. google.com
Base-Labile Removal Using Secondary Amines (e.g., Piperidine (B6355638), Piperazine (B1678402), 4-Methylpiperidine)
The most common method for Fmoc deprotection involves the use of a secondary amine base in a polar aprotic solvent. total-synthesis.comspringernature.com
Piperidine: A 20% solution of piperidine in DMF is the standard and most widely used reagent for Fmoc removal. chempep.comwikipedia.orggoogle.com The reaction proceeds via an E1cB elimination mechanism, where the piperidine abstracts the acidic proton on the fluorene (B118485) ring, leading to the formation of a dibenzofulvene (DBF) intermediate. total-synthesis.comrsc.org The excess piperidine then acts as a scavenger, trapping the reactive DBF to form a stable adduct, which prevents it from participating in side reactions. total-synthesis.comredalyc.org A typical deprotection protocol involves treating the resin-bound peptide with 20% piperidine in DMF for a short period (e.g., 3-5 minutes), followed by a second, longer treatment (e.g., 7-10 minutes) to ensure complete removal. chempep.com
Piperazine: Piperazine has been investigated as a safer alternative to piperidine. rsc.orgrsc.orgresearchgate.net However, due to its lower basicity (pKa 9.8) compared to piperidine (pKa 11.1), Fmoc removal with piperazine alone is slower. google.com To accelerate the deprotection, piperazine is often used in combination with a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.orgnih.gov A solution of 5% piperazine and 2% DBU in NMP has been shown to be effective. nih.gov
4-Methylpiperidine (B120128): 4-Methylpiperidine is another effective reagent for Fmoc deprotection and is not a controlled substance, unlike piperidine in some regions. scielo.org.mxjmcs.org.mx Studies have shown that 4-methylpiperidine can be used as a direct replacement for piperidine in SPPS, yielding peptides of similar purity and yield. redalyc.orgscielo.org.mxresearchgate.net The reaction rates for Fmoc removal with methylpiperidine derivatives follow the order: 4-methyl- > 3-methyl- > 2-methylpiperidine. redalyc.orgscielo.org.mx
The following table compares the deprotection times for various base solutions:
| Deprotection Reagent | Concentration | Solvent | Half-life (t1/2) | Reference |
| Piperidine | 20% | DMF | ~7 seconds | rsc.org |
| Piperazine | 2% | DMF | 139 seconds | rsc.org |
| Piperazine + DBU | 5% + 2% | DMF | 4 seconds | rsc.org |
| 4-Methylpiperidine | 20% | DMF | Not specified, but comparable to piperidine | redalyc.orgscielo.org.mx |
Considerations for Sensitive Peptide Sequences and Byproduct Formation
During Fmoc deprotection, certain peptide sequences are prone to side reactions. One of the most common is the formation of aspartimide in sequences containing aspartic acid. google.com This can be minimized by adding acidic modifiers to the deprotection solution. For example, the addition of 1% formic acid to a piperazine/DBU solution has been shown to reduce aspartimide formation. rsc.orgrsc.org The use of DBU, while an effective deprotection agent, can sometimes promote aspartimide formation. peptide.com
Another significant side reaction is diketopiperazine formation, which is particularly prevalent at the dipeptide stage, especially with sequences containing proline or other secondary amino acids at the C-terminus. chempep.comnih.gov The liberated N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support. chempep.com Using alternative deprotection solutions, such as 2% DBU and 5% piperazine in NMP, has been shown to drastically reduce diketopiperazine formation compared to the standard 20% piperidine in DMF. nih.gov
In the context of this compound, the bulky and complex side chain of arginine, along with the Z-protecting groups, does not typically predispose the peptide to these specific side reactions in the same way as Asp or Pro. However, incomplete Fmoc deprotection can lead to the formation of deletion sequences, which are peptides missing one or more amino acid residues. rsc.orgresearchgate.netiris-biotech.de This is a general concern in SPPS, particularly with "difficult" sequences that may be prone to aggregation. researchgate.net
Orthogonal Deprotection Strategies for Z-Groups
The benzyloxycarbonyl (Z or Cbz) group is a classical protecting group used in peptide synthesis. peptide.com It is stable to the basic conditions used for Fmoc removal and the acidic conditions used for Boc deprotection, making it part of an orthogonal protection strategy. organic-chemistry.org The Z-group is typically removed by catalytic hydrogenolysis (e.g., using H2 and a palladium catalyst) or by strong acids like HBr in acetic acid. peptide.comug.edu.pl
In the case of this compound, the two Z-groups on the guanidinium side chain of arginine provide protection during the iterative steps of Fmoc-SPPS. These Z-groups remain intact during the repeated cycles of Fmoc deprotection with piperidine and subsequent coupling reactions. At the end of the synthesis, after the final N-terminal Fmoc group is removed, the Z-groups can be cleaved simultaneously with the cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups using a strong acid cocktail, such as trifluoroacetic acid (TFA) with appropriate scavengers. google.com
Other protecting groups that are orthogonal to the Fmoc/tBu strategy and could be used in conjunction with Z-protected arginine include:
Allyloxycarbonyl (Alloc): Removed by a palladium catalyst, stable to both piperidine and TFA. peptide.com
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde): Removed with hydrazine (B178648), which does not affect t-butyl based protecting groups. peptide.com For complete orthogonality with Fmoc, hydroxylamine (B1172632) hydrochloride/imidazole (B134444) can be used for Dde removal. peptide.com
2,2,2-Trichloroethyloxycarbonyl (Troc): Cleaved by reduction with zinc dust in acetic acid, orthogonal to most other common protecting groups. ug.edu.plthieme-connect.de
On-Resin Manipulations and Intermediate Product Formation
Capping of Unreacted Sites to Prevent Deletion Sequences
In SPPS, it is crucial to ensure that each coupling reaction proceeds to completion. If a small percentage of the N-terminal amines on the growing peptide chains fail to react with the incoming activated amino acid, these unreacted sites will lead to the formation of "deletion sequences" in the final product. ijrps.compeptide.com To prevent this, a process called "capping" is employed. iris-biotech.de
Capping involves treating the resin with a highly reactive acetylating agent, such as acetic anhydride (B1165640), to permanently block the unreacted amino groups. ijrps.compeptide.comgoogle.com This prevents them from participating in subsequent coupling steps. A common capping solution is a mixture of acetic anhydride and a base like pyridine (B92270) or DIPEA in DMF. rsc.orgijrps.com For example, a mixture of DMF, DIEA, and acetic anhydride in a 17:2:1 ratio can be used. google.com Another protocol uses a 1:1:3 mixture of acetic anhydride, a base (like pyridine or DIPEA), and DMF. ijrps.com
The capping step is typically performed after the coupling reaction if a monitoring test, such as the Kaiser test, indicates the presence of unreacted primary amines. rsc.orgpeptide.com The Kaiser test gives a characteristic blue color in the presence of primary amines. peptide.com If the test is positive after a coupling step, a second coupling may be attempted before resorting to capping. peptide.com If unreacted amines still persist, capping with acetic anhydride is necessary to minimize the formation of deletion peptide impurities. peptide.com This is particularly important during the synthesis of long or difficult peptide sequences. ijrps.com
The following table outlines a standard capping procedure:
| Step | Reagent/Solvent | Purpose |
| 1. Wash | DMF | Remove excess coupling reagents. peptide.com |
| 2. Capping | Acetic anhydride and pyridine (or DIPEA) in DMF | Acetylate unreacted N-terminal amines. peptide.com |
| 3. Agitate | Room temperature for ~30 minutes | Allow the capping reaction to go to completion. peptide.com |
| 4. Wash | DMF | Remove excess capping reagents. peptide.com |
| 5. Test | Kaiser test | Confirm the absence of free primary amines. peptide.com |
Solution-Phase Peptide Synthesis (LPPS) Considerations for this compound
Solution-phase peptide synthesis, a classical yet powerful approach, involves the stepwise coupling of amino acids in a homogenous solution. sigmaaldrich.com The choice of protecting groups is paramount to prevent unwanted side reactions and ensure the formation of the desired peptide sequence. mostwiedzy.pl The this compound building block features the fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group and two benzyloxycarbonyl (Z) groups protecting the side-chain carboxyl functionalities. mostwiedzy.pl
The Z, or Cbz, group has a long history of use in solution-phase synthesis due to its stability under various coupling conditions and its susceptibility to removal by catalytic hydrogenolysis, which is orthogonal to the base-labile Fmoc group. mostwiedzy.plnih.gov This orthogonality is a critical consideration in planning a synthetic route, allowing for the selective deprotection of either the N-terminus for chain elongation or the side chains in the final deprotection step. mostwiedzy.pl
The general workflow for incorporating this compound in LPPS would involve the activation of its free carboxyl group, followed by coupling with the free amino group of another amino acid or peptide fragment. After the coupling reaction, the Fmoc group is selectively removed using a mild base, typically piperidine, to expose the α-amino group for the next coupling step. nih.gov
Application in Fragment Condensation Strategies
Fragment condensation is a powerful strategy in both solution-phase and solid-phase peptide synthesis for the construction of large peptides and small proteins. nih.govgoogle.com This approach involves the synthesis of several smaller, protected peptide fragments, which are then coupled together to form the final, full-length peptide. nih.gov This method can circumvent issues associated with the stepwise synthesis of long peptides, such as aggregation and incomplete reactions. nih.gov
The use of building blocks like this compound is particularly relevant in the context of preparing protected peptide fragments for solution-phase condensation. The Z-protected side chains of the aminoglutaryl residue remain intact during the synthesis and purification of the fragment. Once a protected fragment containing the Alg(Z)2 residue is synthesized, its C-terminal carboxyl group can be activated for coupling to the N-terminus of another protected fragment.
The stability of the Z group to the mild basic conditions used for Fmoc removal is a key advantage. This allows for the iterative elongation of a peptide chain using Fmoc chemistry to create a protected fragment, which can then be used in a subsequent fragment condensation step. For instance, a fragment could be synthesized with this compound at its N-terminus. After the synthesis of this fragment is complete, the Fmoc group is removed, and the resulting N-terminally deprotected fragment is then coupled with another C-terminally activated protected fragment in solution.
Advanced Applications and Structural Diversification Through Fmoc Alg Z 2 Oh
Synthesis of Arginine-Rich Peptides and Peptidomimetics
Fmoc-Arg(Z)2-OH is instrumental in the synthesis of arginine-rich peptides, a class of molecules with significant biological activities, including cell-penetrating and antimicrobial properties. chempep.com The positive charge of the arginine side chain is often crucial for these functions, necessitating its efficient and correct incorporation into the peptide sequence. chempep.com The use of derivatives like Fmoc-Arg(Z)2-OH ensures that the guanidino group remains inert until the final deprotection step, facilitating the synthesis of these complex and often challenging sequences. chemimpex.comchempep.com
A significant challenge in the SPPS of arginine-rich peptides is the propensity for peptide chains to aggregate on the solid support. nih.govuni-goettingen.de This phenomenon, driven by interchain hydrogen bonding and the self-association of arginine residues, can lead to incomplete coupling reactions and low synthesis yields. nih.govnih.gov Several strategies have been developed to mitigate these effects.
One effective approach is the use of specialized solvents and resins. Solvents such as N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMA), or mixtures of dimethylformamide (DMF) with dimethyl sulfoxide (B87167) (DMSO) are often more effective at solvating the growing peptide chain and disrupting aggregation than standard solvents like dichloromethane (B109758) (DCM). sigmaaldrich.com Resins with enhanced swelling properties, such as polyethylene (B3416737) glycol (PEG)-based resins (e.g., NovaPEG, PEGA), can also improve synthetic outcomes by creating a more favorable reaction environment. sigmaaldrich.com
Another powerful strategy involves the temporary modification of the peptide backbone to disrupt the formation of stable secondary structures like β-sheets, which are a primary cause of aggregation. nih.gov This can be achieved by introducing pseudoproline dipeptides or 2-hydroxy-4-methoxybenzyl (Hmb) groups at strategic points in the sequence. nih.govsigmaaldrich.com These modifications act as "kinks" in the peptide backbone, preventing the chains from aligning and aggregating, and are removed during the final acid cleavage step. sigmaaldrich.com
| Strategy | Method/Reagent | Principle of Action |
| Solvent Choice | NMP, DMA, or 25% DMSO in DMF | Improves solvation of the peptide chain, disrupting interchain interactions. sigmaaldrich.com |
| Resin Selection | PEG-based resins (NovaPEG, PEGA) | Provides good swelling properties and a more accessible reaction environment. sigmaaldrich.com |
| Backbone Modification | Pseudoproline Dipeptides | Induces a "kink" in the peptide backbone, disrupting β-sheet formation. nih.govsigmaaldrich.com |
| Backbone Modification | Hmb/Dmb Amino Acids | Reversibly modifies the backbone amide to prevent hydrogen bonding and aggregation. nih.govsigmaaldrich.com |
| Synthesis Conditions | Microwave-assisted synthesis | Can enhance coupling efficiency and reduce aggregation by providing rapid, uniform heating. nih.gov |
The synthesis of structurally complex peptides, such as branched or cyclic peptides, requires sophisticated orthogonal protecting group strategies, a domain where Fmoc-Arg(Z)2-OH is highly compatible. sigmaaldrich.com These strategies rely on the use of multiple protecting groups that can be removed under different chemical conditions without affecting each other. sigmaaldrich.com The standard Fmoc/tBu strategy is often supplemented with a third, orthogonally protected amino acid to serve as a branching or cyclization point. sigmaaldrich.comuniupo.it
For example, to synthesize a branched peptide, an amino acid such as lysine (B10760008) can be introduced with its side-chain amine protected by an ivDde group. sigmaaldrich.com The ivDde group is stable to the piperidine (B6355638) used for Fmoc removal and the trifluoroacetic acid (TFA) used for final cleavage, but it can be selectively removed on-resin using a mild solution of hydrazine (B178648) in DMF. sigmaaldrich.com Once the side-chain amine is deprotected, a second peptide chain can be assembled from that point. The Z-groups on Fmoc-Arg(Z)2-OH are stable to both piperidine and hydrazine, making it fully compatible with this approach.
| Protecting Group | Protected Functionality | Deprotection Conditions | Orthogonality with Fmoc-Arg(Z)2-OH |
| ivDde / Dde | Primary Amine (e.g., Lys side chain) | 2% Hydrazine in DMF | Z-groups are stable to hydrazine treatment. sigmaaldrich.com |
| Alloc | Primary Amine | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Z-groups are stable to palladium-catalyzed removal. nih.gov |
| Mtt / Mmt | Primary Amine (e.g., Lys side chain) | Dilute TFA in DCM | Z-groups are stable to mildly acidic conditions used for Mtt/Mmt removal. sigmaaldrich.com |
| Azido | Azide (precursor to amine) | Reduction with thiols or phosphines | Z-groups are stable to the reducing conditions. sigmaaldrich.com |
Strategies for Overcoming Aggregation Phenomena During Synthesis
Role in the Synthesis of Peptides with Post-Translational Modifications (PTMs)
Fmoc-SPPS is the predominant method for chemically synthesizing peptides containing post-translational modifications (PTMs). nih.gov This is because many PTMs, particularly phosphorylation and glycosylation, are sensitive to the harsh hydrofluoric acid (HF) conditions used in older Boc-based synthesis strategies. nih.govnih.gov The synthesis generally involves the incorporation of pre-formed amino acid building blocks that already contain the desired modification in a protected form. nih.govsigmaaldrich.com Fmoc-Arg(Z)2-OH can be readily integrated into these synthetic schemes, as its protecting groups are compatible with the conditions required to couple and deprotect many common PTM building blocks.
Phosphorylation of serine, threonine, and tyrosine is a key regulatory PTM. ambiopharm.com The synthesis of phosphopeptides is typically achieved using Fmoc-amino acid derivatives where the phosphate (B84403) group is protected, for instance, as a benzyl (B1604629) (Bzl) or di-isopropyl-amino ester. sigmaaldrich.comsigmaaldrich.com A common building block is Fmoc-Tyr(PO(OBzl)OH)-OH. sigmaaldrich.com The acidic proton on the phosphate helps prevent a side reaction known as β-elimination during the basic Fmoc-deprotection steps. sigmaaldrich.com The Z-groups of Fmoc-Arg(Z)2-OH are stable during the coupling of these phosphorylated monomers. The final deprotection often requires a multi-step process where TFA is used to cleave the peptide from the resin and remove acid-labile groups (like the phosphate's benzyl group), followed by a separate step, such as hydrogenolysis, to remove the Z-groups from arginine.
Glycosylation plays a critical role in protein folding, cell adhesion, and immune responses. ambiopharm.comnih.gov The chemical synthesis of glycopeptides utilizes Fmoc-amino acid building blocks attached to a protected carbohydrate moiety, such as Fmoc-Ser(Ac₃AcNH-β-Glc)-OH. sigmaaldrich.comnih.gov The acetyl groups protecting the sugar are typically removed after the peptide has been assembled and cleaved from the resin. Microwave irradiation has been shown to accelerate the synthesis of these complex building blocks. nih.gov The incorporation of Fmoc-Arg(Z)2-OH into a glycopeptide sequence is straightforward, as the Z-protecting groups are unaffected by the coupling conditions for glycosylated amino acids or the subsequent steps needed to deprotect the sugar hydroxyls. sigmaaldrich.comnih.gov
Arginine methylation is a vital PTM involved in signal transduction and gene regulation. sigmaaldrich.com To synthesize peptides containing this modification, building blocks such as Fmoc-Arg(Me,Pbf)-OH (monomethylated) or Fmoc-ADMA(Pbf)-OH (asymmetric dimethylated) are used. sigmaaldrich.com These building blocks are designed for standard Fmoc-SPPS, where the Pbf protecting group is removed with TFA. A synthetic strategy could involve using both Fmoc-Arg(Z)2-OH and a Pbf-protected methylated arginine analog in the same peptide. This would create a peptide with both unmodified and methylated arginine residues. The final deprotection would be a two-step process: treatment with TFA to cleave the peptide and remove the Pbf group, followed by hydrogenolysis to remove the Z-groups from the unmodified arginine, highlighting an advanced orthogonal protection strategy.
| PTM Type | Example Building Block | Key Compatibility Consideration with Fmoc-Arg(Z)2-OH |
| Phosphorylation | Fmoc-Ser(PO(OBzl)OH)-OH | Z-groups are stable to TFA cleavage conditions often used to deprotect the phosphate group. sigmaaldrich.com |
| Glycosylation | Fmoc-Thr(Ac₃AcNH-α-Gal)-OH | Z-groups are stable during coupling and subsequent deprotection of sugar hydroxyls. sigmaaldrich.com |
| Methylation | Fmoc-Arg(Me,Pbf)-OH | The Z-groups are orthogonal to the Pbf group, allowing for differential deprotection via hydrogenolysis and TFA, respectively. sigmaaldrich.com |
Compatibility with Glycosylated and Glycated Amino Acid Building Blocks
Chemo- and Regioselective Ligation Strategies
The construction of complex peptide architectures, including modified and cyclic structures, relies heavily on the development of robust and selective ligation strategies. These chemical reactions enable the joining of unprotected peptide fragments, often in aqueous solutions, with high efficiency and specificity. The unique structural and chemical properties of specialized amino acid derivatives, such as those derived from arginine, are central to advancing these methodologies.
Use in Native Chemical Ligation (NCL) Precursors and Fmoc-Compatible Approaches
Native Chemical Ligation (NCL) is a cornerstone of protein and peptide synthesis, allowing for the covalent linkage of two unprotected peptide segments. nih.gov The classic NCL reaction occurs between a peptide with a C-terminal thioester and another with an N-terminal cysteine residue, forming a native peptide bond at the ligation site. nih.gov The advancement of Fmoc-based solid-phase peptide synthesis (SPPS) has necessitated the development of Fmoc-compatible methods for generating the required peptide thioester precursors. nih.govosti.gov
While direct literature on "Fmoc-Alg(Z)2-OH" is not available, the principles of Fmoc-compatible NCL are well-established for arginine-containing peptides. The synthesis of peptide C-terminal thioesters using Fmoc/t-Bu chemistry often involves special linkers, such as aryl hydrazides, which are stable under Fmoc-SPPS conditions but can be activated post-synthesis to form the reactive thioester. osti.gov For instance, the use of a 3-amino-4-(methylamino)benzoic acid (Dbz) linker allows for the synthesis of peptide thioester precursors compatible with Fmoc-SPPS. nih.goviris-biotech.de
The incorporation of arginine derivatives like Fmoc-Arg(Pbf)-OH or Fmoc-Arg(Boc)₂-OH is standard in these synthetic schemes. nih.govsigmaaldrich.com These protected arginine residues are compatible with the reagents used for both peptide elongation and subsequent ligation. nih.govnih.gov The challenge with arginine often lies in preventing side-chain modifications, such as self-cyclization, during synthesis and ligation, which requires careful selection of protecting groups and reaction conditions. google.com Fmoc-compatible approaches provide a versatile platform for creating the necessary building blocks for NCL, enabling the synthesis of complex proteins. nih.gov
Table 1: Common Protecting Groups for Arginine in Fmoc-SPPS for Ligation Precursors
| Protecting Group | Structure | Key Features |
| Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | Widely used, provides good protection, removed by strong acid (e.g., TFA). | |
| Boc (tert-Butoxycarbonyl) | Offers alternative protection, especially in di-protected schemes (Boc)₂, requires strong acid for removal. | |
| Trt (Trityl) | Acid-labile protecting group sometimes used for specific applications. |
On-Resin and Solution-Phase Cyclization Methodologies
Cyclization is a key strategy for constraining peptide conformation, which can lead to increased biological activity, selectivity, and stability against proteolysis. nih.govacs.orgplos.org Both on-resin and solution-phase methods are employed to form cyclic peptides, and the choice of strategy often depends on the peptide sequence and the desired ring size.
On-resin cyclization is often preferred as it can minimize intermolecular side reactions like dimerization by taking advantage of the pseudo-dilution effect on the solid support. acs.org The process typically involves synthesizing the linear peptide on a resin, selectively deprotecting the N- and C-termini (or side chains for side-chain cyclization), and then inducing head-to-tail (or other) cyclization using a coupling reagent. nih.gov For arginine-containing peptides, standard coupling reagents like PyBOP/HOBt/DIPEA are often used. acs.org However, sequences rich in sterically hindered or charged residues, such as arginine protected with Pbf, can be difficult to cyclize. acs.org
Solution-phase cyclization is performed after the linear peptide has been cleaved from the resin and purified. This method requires high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. While it requires additional purification steps, it can be advantageous for peptides that are difficult to cyclize on-resin. nih.gov The cyclization of arginine- and tryptophan-rich hexapeptides has been shown to significantly enhance their antimicrobial activity and selectivity. nih.govacs.org The conformational rigidity imposed by cyclization can lead to a more defined amphipathic structure, which is crucial for membrane interaction. nih.gov
Development of Aza-Amino Acid Analogs and Peptoid Hybrids
The substitution of α-amino acids with their aza-analogs, where the α-carbon is replaced by a nitrogen atom, is a powerful modification in peptide chemistry. kirj.eemdpi.com This change introduces significant alterations to the peptide backbone's electronic and steric properties, often resulting in peptidomimetics with enhanced stability and modified biological activity. mdpi.comunimi.it
Synthetic Routes to Fmoc-Aza-Arg(Boc)2 Precursors and Related Derivatives
The synthesis of aza-amino acid precursors, particularly for functionalized residues like arginine, presents unique challenges due to the need for orthogonal protection of the side-chain guanidyl group. kirj.ee Several synthetic routes have been developed for Fmoc-aza-Arg(Boc)₂-OH, a key building block for incorporating aza-arginine into peptides using Fmoc-SPPS.
One efficient method involves the alkylation of a mono-protected hydrazine with a protected 3-bromopropylamine (B98683), followed by guanylation. kirj.eeresearchgate.net This pathway is often shorter and more efficient than routes relying on reductive amination. kirj.ee For example, a synthesis can start from N-protected hydrazine and N-protected 3-bromopropylamine to form an aza-ornithine precursor. kirj.ee The side-chain amino group of the aza-ornithine precursor is then converted to a di-Boc-protected guanidyl group using a guanylating agent like N,N′-di-Boc-N″-Tf-guanidine. kirj.ee This approach avoids complex oxidation steps and provides the desired Fmoc-aza-Arg(Boc)₂ precursor in good yield. kirj.eeresearchgate.net
Another strategy involves the reductive amination of 3-(Nω,Nω-di-Boc-guanidyl)propanal with Fmoc hydrazine. kirj.ee However, this route can be more complex due to the synthesis and handling of the required aldehyde. acs.org The development of robust synthetic methods for these precursors is critical for making aza-amino acid scanning a more routine tool for structure-activity relationship studies. acs.orgnih.gov
Table 2: Comparison of Synthetic Routes for Fmoc-aza-Arg(Boc)₂ Precursor
| Synthetic Method | Starting Materials | Key Steps | Advantages |
| Hydrazine Alkylation | Mono-protected hydrazine, N-protected 3-bromopropylamine | Alkylation, Guanylation | Shorter, more efficient, avoids complex reagents. kirj.eeresearchgate.net |
| Reductive Amination | 3-(Nω,Nω-di-Boc-guanidyl)propanal, Fmoc hydrazine | Reductive amination | Alternative route. kirj.ee |
Strategic Incorporation into Peptide-Peptoid Hybrid Structures
Peptoids, or N-substituted glycines, are another class of peptidomimetics that offer enhanced proteolytic stability and conformational flexibility. Hybrid structures that combine α-amino acids, aza-amino acids, and peptoid residues offer a rich platform for designing novel bioactive molecules. researchgate.netuniv-rennes1.fr
The incorporation of aza-arginine derivatives into these hybrid structures allows for the precise placement of a positive charge and hydrogen-bonding capability within a modified backbone. The synthesis of such hybrids is typically carried out using Fmoc-based solid-phase synthesis. nih.gov Aza-amino acid monomers, like Fmoc-aza-Arg(Boc)₂-OH, can be incorporated into a growing chain using standard or slightly modified coupling protocols. The coupling of an amino acid onto the N-terminus of an aza-residue can be challenging due to the reduced nucleophilicity of the semicarbazide (B1199961) nitrogen, often requiring optimized coupling conditions or microwave assistance. biorxiv.orgresearchgate.net
The strategic placement of aza-arginine can be used to mimic a key recognition element of a natural peptide while the surrounding peptoid or aza-peptide backbone provides proteolytic resistance. mdpi.com For example, in peptide/β-peptoid hybrids, the introduction of cationic residues like lysine or arginine is crucial for antimicrobial activity. nih.gov By replacing a standard arginine with an aza-arginine analog, researchers can fine-tune the structural and functional properties of these mimetics to enhance their therapeutic potential.
Analytical and Characterization Methodologies in Research on Fmoc Alg Z 2 Oh Products
Monitoring Peptide Elongation and Purity Assessment
A cornerstone of Fmoc-based SPPS is the ability to monitor the deprotection step quantitatively. The N-terminal Fmoc protecting group is removed by treatment with a base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). tec5usa.commostwiedzy.pl This cleavage reaction liberates the fluorenyl group, which then reacts with piperidine to form a dibenzofulvene-piperidine adduct. mostwiedzy.pliris-biotech.de This adduct possesses a strong ultraviolet (UV) chromophore, allowing for its quantification via UV-Vis spectrophotometry. amidetech.com
By measuring the absorbance of the solution flowing from the reaction vessel, typically at wavelengths around 300 or 301 nm, researchers can track the progress of the Fmoc deprotection in real-time. mostwiedzy.pliris-biotech.de The concentration of the released adduct is directly proportional to the amount of Fmoc groups cleaved, which in turn corresponds to the quantity of peptide chains on the solid support ready for the next coupling step. This method is not only used to confirm the completion of the deprotection reaction but can also be employed to estimate the initial loading capacity of the resin. iris-biotech.de Automated peptide synthesizers frequently incorporate in-line UV detectors for this purpose, providing crucial feedback on the efficiency of each cycle in the synthesis. tec5usa.comamidetech.com
Table 1: Spectrophotometric Monitoring of Fmoc Deprotection
| Parameter | Typical Value/Range | Purpose |
|---|---|---|
| Monitored Species | Dibenzofulvene-piperidine adduct | Quantifies Fmoc group removal |
| Wavelength (λmax) | ~290-301 nm mostwiedzy.pliris-biotech.de | Wavelength of maximum absorbance for the byproduct |
| Base Reagent | 20-50% Piperidine in DMF tec5usa.commostwiedzy.pl | Cleaves the Fmoc protecting group |
| Application | Real-time reaction monitoring, Resin loading estimation tec5usa.comiris-biotech.de | Ensures reaction completion and process control |
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of peptide products derived from Fmoc-Alg(Z)2-OH. mdpi.com It is the primary method for assessing the purity of the final crude peptide and for monitoring the success of purification protocols. ajpamc.com Reversed-phase HPLC (RP-HPLC) is most commonly used, where the peptide is separated based on its hydrophobicity. mdpi.com
In a typical RP-HPLC setup, the crude peptide mixture is injected onto a C18 column and eluted with a gradient of an organic solvent (like acetonitrile) in water, often with an acid modifier such as trifluoroacetic acid (TFA). mdpi.comrsc.org The peptide's retention time—the time it takes to travel through the column—is recorded. The purity of the peptide is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks, which represent the target peptide and various impurities. tec5usa.com HPLC can effectively separate deletion sequences, byproducts from incomplete deprotection, and other side-reaction products from the desired peptide. The high resolution of modern HPLC systems is crucial for ensuring that peptide products meet the stringent purity requirements for subsequent applications. phenomenex.com
Mass spectrometry (MS) is a definitive technique for confirming the identity of a synthesized peptide by providing a precise measurement of its molecular mass. acs.org Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for peptide analysis because it is a "soft" ionization technique that can transfer large, non-volatile molecules like peptides into the gas phase as intact, charged ions with minimal fragmentation. mdpi.com
In ESI-MS analysis, the peptide solution is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, charged peptide ions ([M+nH]n+) are released and directed into the mass analyzer. The analyzer measures the mass-to-charge ratio (m/z) of these ions. mdpi.comnih.gov Since peptides can acquire multiple charges (n=1, 2, 3, etc.), a series of peaks corresponding to different charge states of the same molecule is often observed in the spectrum. mdpi.com From this series of m/z values, the molecular weight (M) of the peptide can be accurately calculated, confirming that the correct sequence of amino acids, including the Alg(Z)2 residue, has been assembled. csic.es This confirmation is a critical quality control step, validating the peptide's primary structure. acs.orgkcl.ac.uk Tandem mass spectrometry (MS/MS) can be further employed to fragment the peptide and confirm its amino acid sequence. nih.gov
High-Performance Liquid Chromatography (HPLC) for Purity and Retention Time Analysis
Structural Analysis of Synthesized Peptides and Conjugates
Beyond confirming the sequence and purity, it is often necessary to determine the three-dimensional structure and confirm the presence of specific chemical functionalities within the synthesized molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules in solution. core.ac.uknih.gov For peptides containing the complex this compound residue, both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information. ipb.pt
1H NMR spectra give information on the chemical environment of every proton in the molecule. nih.gov The chemical shifts (δ), signal multiplicity (splitting patterns), and integration values help to identify the various components of the peptide, including the distinct aromatic protons of the Fmoc and benzyloxycarbonyl (Z) groups, and the protons of the arginine backbone and side chain. caltech.edukirj.ee 13C NMR provides complementary information about the carbon skeleton. caltech.edukirj.ee
Table 2: Representative 1H NMR Chemical Shifts for Relevant Moieties
| Moiety | Proton Type | Typical Chemical Shift Range (ppm) |
|---|---|---|
| Fmoc Group | Aromatic Protons | 7.20 - 7.90 kirj.eersc.org |
| Z (Benzyloxycarbonyl) Group | Aromatic Protons | 7.25 - 7.40 caltech.edu |
| Z (Benzyloxycarbonyl) Group | Methylene Protons (CH2) | ~5.10 caltech.edu |
| Arginine Backbone | α-Proton (α-CH) | ~4.20 - 4.60 wiley-vch.de |
| Arginine Side Chain | δ-Protons (δ-CH2) | ~3.25 nih.gov |
Note: Exact chemical shifts are highly dependent on the solvent and the specific molecular context.
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify characteristic chemical bonds and to probe the secondary structure of peptides. acs.orgnih.gov The method works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies corresponding to the types of chemical bonds present.
In the context of products synthesized using this compound, FTIR is valuable for confirming the presence of key functional groups. For instance, the strong absorption band of the urethane (B1682113) and amide carbonyl (C=O) groups in the Fmoc, Z, and peptide backbone typically appears in the range of 1600-1750 cm⁻¹. caltech.edursc.org The N-H stretching of the amide bonds can also be observed around 3300-3400 cm⁻¹. rsc.orgjku.at
Crucially, the precise frequency of the amide I band (primarily C=O stretching, ~1600-1700 cm⁻¹) is sensitive to the peptide's secondary structure. acs.org By deconvoluting this band, researchers can estimate the relative proportions of different structural motifs such as α-helices, β-sheets, and β-turns within the peptide. acs.orgnih.gov This makes FTIR a powerful tool for assessing the conformational properties of the final peptide product. researchgate.netmpg.de
Table 3: Characteristic FTIR Absorption Bands for Peptide Analysis
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretching | 3300 - 3400 rsc.orgjku.at |
| Urethane/Amide C=O (Amide I) | Stretching | 1600 - 1750 caltech.edumdpi.com |
| β-sheet (Amide I) | Stretching | ~1620 - 1640 acs.org |
| α-helix (Amide I) | Stretching | ~1650 - 1660 acs.org |
| β-turn (Amide I) | Stretching | ~1660 - 1695 acs.org |
Table of Mentioned Compounds
| Abbreviation / Name | Full Chemical Name |
|---|---|
| This compound | Fmoc-Nω,Nω'-bis(benzyloxycarbonyl)-L-arginine |
| Fmoc | 9-Fluorenylmethoxycarbonyl |
| Z | Benzyloxycarbonyl |
| DMF | N,N-Dimethylformamide |
| TFA | Trifluoroacetic acid |
| Dibenzofulvene-piperidine adduct | 1-(9H-fluoren-9-yl)piperidine |
Circular Dichroism (CD) Spectroscopy for Peptide Secondary Structure Conformation
Circular Dichroism (CD) spectroscopy is a critical tool for investigating the secondary structure of peptides in solution and in self-assembled states. nih.gov This technique measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. nih.gov The resulting spectra in the far-UV region (typically 190-250 nm) are highly sensitive to the peptide backbone conformation, providing characteristic signatures for structures like α-helices, β-sheets, and random coils. nih.govreading.ac.uk
In the context of Fmoc-peptide derivatives, CD spectroscopy is instrumental in confirming the formation of β-sheet structures, which are often the driving force for self-assembly into nanofibers and hydrogels. nih.govresearchgate.net For instance, studies on various Fmoc-dipeptides that form hydrogels report a characteristic negative peak or minimum in the CD spectrum around 218-220 nm, which is a hallmark of β-sheet conformation. nih.govresearchgate.net In addition to the peptide backbone signals, the aromatic Fmoc group itself contributes to the CD spectrum, with signals typically observed between 250 and 320 nm. researchgate.netresearchgate.net Positive peaks in the CD spectra of Fmoc-amino acid assemblies can suggest a high degree of supramolecular organization of the Fmoc moieties, likely due to π-π intermolecular interactions. researchgate.net The specific shape and sign of the CD signals can provide insights into the supramolecular chirality and the specific arrangement of the peptide molecules within the assembled structure. researchgate.netacs.org
| Peptide Type | Observed CD Signal (Wavelength) | Structural Interpretation | Reference |
|---|---|---|---|
| Fmoc-dipeptides | Minimum at ~218-220 nm | β-sheet secondary structure | nih.govresearchgate.net |
| Fmoc-RGD | Minimum at 220 nm | β-sheet structure | researchgate.net |
| Fmoc-dipeptide assemblies | Positive peaks at 190-200 nm, negative peak at ~205 nm | Predominantly β-sheet arrangement | chinesechemsoc.org |
| Fmoc-amino acid co-assemblies | Positive peaks | High supramolecular organization of Fmoc groups (π-π stacking) | researchgate.net |
Characterization of Supramolecular Assemblies (if applicable to this compound derivatives)
Derivatives of this compound, particularly short peptides, can undergo self-assembly to form complex supramolecular structures like nanofibers, which entangle to create hydrogels. frontiersin.orgresearchgate.net This process is driven by a combination of non-covalent interactions, including hydrogen bonding between peptide backbones (forming β-sheets) and π-π stacking of the aromatic Fmoc groups. frontiersin.org A comprehensive characterization of these assemblies is essential to understand their structure-property relationships.
Electron Microscopy for Morphological Analysis (e.g., Transmission Electron Microscopy, Cryo-Scanning Electron Microscopy)
Electron microscopy techniques are indispensable for the direct visualization of the morphology of self-assembled peptide structures. Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), often in their cryogenic forms (Cryo-TEM and Cryo-SEM), provide high-resolution images of the nanofibrous networks that constitute hydrogels. researchgate.netmdpi.com
Studies on hydrogels formed from Fmoc-peptide derivatives consistently reveal the presence of long, entangled nanofibers. researchgate.netnih.gov For example, analysis of hydrogels made from combinations of Fmoc-diphenylalanine and other functionalized Fmoc-amino acids showed fibrous scaffolds with fiber diameters typically ranging from 32 to 65 nm. researchgate.net Cryo-SEM is particularly valuable as it allows for the observation of the hydrogel in a frozen, hydrated state, which minimizes artifacts and preserves the native porous structure of the gel network. mdpi.com These morphological analyses confirm that the macroscopic gel properties arise from the microscopic, hierarchical self-assembly of the peptide molecules into extended fibrous architectures. researchgate.net
| Material | Microscopy Technique | Observed Morphology | Fiber Diameter (nm) | Reference |
|---|---|---|---|---|
| Fmoc-F(2)/Amino Acid Hydrogels | Cryo-SEM, AFM | Fibrous scaffolds | 32-65 | researchgate.net |
| Fmoc-halogenated phenylalanine Hydrogels | SEM | Fibrous network | Not specified | researchgate.net |
| FmocFF/HA Composite Hydrogel | TEM, SEM | Fibrous structure | Not specified | nih.gov |
X-ray Scattering Techniques (e.g., Wide-Angle X-ray Scattering)
X-ray scattering techniques, such as Wide-Angle X-ray Scattering (WAXS) and X-ray Diffraction (XRD), are powerful methods for probing the molecular-level organization within self-assembled structures. reading.ac.uknih.gov These techniques provide information on the periodic, repeating distances within the material, which correspond to specific molecular packing arrangements. reading.ac.uk
For Fmoc-peptide assemblies, WAXS is used to identify key intermolecular distances. nih.gov Typically, two primary signals are observed: one corresponding to the distance between adjacent β-strands held by hydrogen bonds, and another corresponding to the π-π stacking distance of the aromatic Fmoc groups. nih.gov Computational and experimental studies on Fmoc-dialanine assemblies used WAXS to confirm d-spacings that correspond to the fibril diameter and the stacking of Fmoc groups, revealing that these interactions, rather than extensive β-sheet hydrogen bonding, were the dominant stabilizing forces in that specific short peptide system. nih.gov X-ray diffraction is also used to examine the structure of amyloid-like fibers, which are structurally similar to many self-assembling peptide fibers. reading.ac.uk
Rheological Studies for Mechanical Properties of Self-Assembled Gels
Rheology is the study of the flow and deformation of matter, and it is the primary method for quantifying the mechanical properties of hydrogels. acs.org Oscillatory rheometry is used to measure the viscoelastic properties of a gel, typically reported as the storage modulus (G') and the loss modulus (G''). acs.orgnih.gov The storage modulus represents the elastic component (the energy stored during deformation), while the loss modulus represents the viscous component (the energy dissipated as heat). nih.gov
For a material to be considered a true gel, the storage modulus must be significantly greater than the loss modulus (G' > G''), and both moduli should be largely independent of frequency. nih.govmdpi.com Rheological studies on Fmoc-peptide hydrogels confirm this behavior and allow for the quantification of gel stiffness. nih.govresearchgate.net For example, hydrogels composed of Fmoc-diphenylalanine mixed with functionalized Fmoc-amino acids exhibited storage moduli ranging from approximately 500 Pa to over 21 kPa, demonstrating that the mechanical properties can be tuned by changing the chemical composition. researchgate.net Such studies are crucial for applications where mechanical strength is a key factor. acs.org
| Hydrogel System | Key Rheological Finding | Storage Modulus (G') Value | Reference |
|---|---|---|---|
| Fmoc-F(2)/D Hydrogel | Soft viscoelastic material | 502 Pa | researchgate.net |
| Fmoc-F(2) Hydrogel | Soft viscoelastic material | 21.2 kPa | researchgate.net |
| Fmoc-dipeptide gels | G' > G'' confirming gel formation | ~1 kPa | researchgate.netresearchgate.net |
| Alginate-Cellulose-Fmoc-FFY Ink | Shear-thinning and self-healing behavior | Not specified | mdpi.com |
Fluorescence Spectroscopy for Molecular Arrangement Studies
Fluorescence spectroscopy is a highly sensitive technique used to study the local environment and interactions of fluorescent molecules. nih.gov The fluorenyl group of the Fmoc moiety is intrinsically fluorescent, making this technique particularly well-suited for studying the self-assembly of Fmoc-peptide derivatives. nih.govnih.gov The fluorescence emission of the Fmoc group is sensitive to its environment, particularly the π-π stacking interactions that occur during aggregation. nih.gov
Upon self-assembly, changes in the fluorescence spectrum, such as a shift in the emission maximum or the appearance of a new, red-shifted emission band (an excimer peak), can be observed. nih.gov For example, studies on a Fmoc-guanine conjugated peptide nucleic acid showed that at low concentrations, a single emission peak was observed at 315 nm. nih.gov As the concentration increased and aggregation occurred, this peak shifted to 330 nm, indicating a change in the stacking arrangement of the Fmoc groups upon formation of the supramolecular structure. nih.gov These spectral changes provide a powerful probe for monitoring the kinetics and mechanism of molecular self-assembly. nih.gov
Challenges and Future Directions in Fmoc Alg Z 2 Oh Research
Addressing Side Reactions and Impurity Formation in Synthesis
The synthesis of peptides using Fmoc-Alg(Z)2-OH is often complicated by side reactions that can lead to significant impurities, lower yields, and difficult purification processes. iris-biotech.de The quality of commercially available Fmoc-amino acids has improved significantly, with many now offered at over 99% purity as determined by RP-HPLC. nih.gov However, several well-documented side reactions can still occur during the synthesis of the building block itself or its incorporation into a peptide chain. nih.gov
Racemization, the conversion of a chiral amino acid into a mixture of L- and D-isomers, is a critical issue in peptide synthesis that can compromise the biological activity of the final peptide. While urethane-based protecting groups like Fmoc are designed to suppress racemization during the activation and coupling steps, certain conditions and amino acids remain highly susceptible. nih.govsemanticscholar.org Histidine and cysteine are particularly prone to racemization. peptide.com
Key strategies to minimize racemization include:
Choice of Coupling Reagents: Carbodiimide-based activation, such as using DIC, can help avoid racemization, especially for sensitive residues like cysteine. nih.gov
Use of Additives: The addition of racemization-inhibiting agents like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a common and effective method. peptide.comhighfine.com These additives react to form active esters that are less prone to racemization. highfine.com For some challenging tripeptides, Oxyma-B (1,3-dimethylvilic acid) has been shown to be even more effective at suppressing racemization than HOAt or OxymaPure. highfine.com
Controlled Conditions: Factors such as the choice of base and temperature can influence the extent of racemization. nih.govhighfine.com For instance, microwave heating during synthesis can increase the risk of racemization for cysteine. nih.gov
| Factor | Mitigation Strategy | Example/Note | Reference |
|---|---|---|---|
| Coupling Method | Use of carbodiimide (B86325) activation or phosphonium (B103445)/uronium reagents with additives. | DIC/HOBt is a classic combination. HCTU with 6-Cl-HOBt can be used, but risks racemization with some residues. | nih.gov |
| Additives | Incorporate racemization suppressors like HOBt, HOAt, or Oxyma. | Additives form active esters that are more stable against racemization. | highfine.com |
| Amino Acid Residue | Employ specialized protecting groups for highly susceptible residues. | For histidine, protecting the imidazole (B134444) nitrogen with a methoxybenzyl group reduces racemization. | peptide.com |
| Reaction Conditions | Avoid excessive base and high temperatures. | Microwave heating can accelerate coupling but also increase racemization risk. | nih.gov |
Cyclization reactions represent a significant challenge in peptide synthesis. The most common issues are the formation of diketopiperazines (DKPs) and, specific to arginine, δ-lactams.
Diketopiperazine (DKP) Formation: This side reaction occurs at the dipeptide stage after the N-terminal Fmoc group is removed. The newly freed amino group can attack the ester bond linking the dipeptide to the resin, cleaving the peptide and forming a stable six-membered ring. iris-biotech.denih.gov This process is catalyzed by the basic conditions used for Fmoc deprotection, such as piperidine (B6355638). iris-biotech.denih.gov Sequences containing proline at the C-terminus are especially prone to DKP formation. iris-biotech.de Strategies to prevent DKP formation include:
Using dipeptide building blocks to bypass the vulnerable dipeptide-resin intermediate. iris-biotech.de
Employing alternative, milder bases for Fmoc deprotection, such as 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with 5% piperazine (B1678402) in NMP, which can significantly reduce DKP formation. nih.gov
Switching to a more sterically hindered resin, like 2-chlorotrityl chloride resin, which can inhibit the cyclization reaction. peptide.com
δ-Lactam Formation: Arginine residues can undergo an intramolecular cyclization to form a δ-lactam, leading to ornithine formation upon final cleavage. This side reaction is influenced by the choice of side-chain protecting group. Some protecting groups, such as bis-Boc, are highly prone to lactam formation, whereas others like nitro (NO2) have been shown to prevent it. mdpi.com The Nω,Nω'-bis(benzyloxycarbonyl) (Z)2 groups on this compound are generally considered robust, but their effectiveness in preventing lactam formation must be evaluated against more modern alternatives.
The purity of the initial Fmoc-amino acid building blocks is paramount for a successful synthesis. Even trace amounts of certain impurities can have a dramatic effect on the quality of the final peptide. merck-lifescience.com.tw
Acetic Acid: This is a particularly problematic impurity as it is difficult to detect by standard RP-HPLC and can act as a capping agent, causing irreversible termination of the growing peptide chain. nih.govmerck-lifescience.com.tw For a clean synthesis, levels of acetic acid should be below 0.02%. nih.gov For example, a 0.1% acetic acid contamination by weight in Fmoc-Arg(Pbf)-OH translates to a 1 mol% contamination, which can significantly impact the synthesis of long peptides. merck-lifescience.com.tw
Amino Acid-Related Impurities: During the synthesis of Fmoc-amino acids, side reactions can generate impurities such as Fmoc-β-Ala-OH (from a Lossen rearrangement of the activating agent) or Fmoc-dipeptides (from unwanted carboxyl activation). nih.govcore.ac.uk These impurities can be incorporated into the peptide, leading to deletion or insertion sequences that are difficult to separate from the target product. nih.gov
Enantiomeric Purity: The presence of the D-isomer of the amino acid is another critical parameter. High-quality reagents should have an enantiomeric purity greater than 99.8%. merck-lifescience.com.tw
Reputable suppliers now provide detailed certificates of analysis specifying the levels of these key impurities. merck-lifescience.com.tw
The cleavage of protecting groups at various stages of the synthesis can generate reactive species that lead to unwanted byproducts.
Fmoc Group Cleavage: The standard deprotection of the Fmoc group using piperidine releases dibenzofulvene (DBF). This reactive byproduct can re-attach to the liberated N-terminal amine, a side reaction that can be mitigated by the presence of piperidine, which acts as a scavenger by forming a stable DBF-piperidine adduct. nih.gov
Side-Chain Protecting Group Cleavage: The final cleavage step, which removes the side-chain protecting groups and releases the peptide from the resin, is a critical source of byproducts. The benzyloxycarbonyl (Z) groups of this compound are typically removed by strong acid (like HF) or catalytic hydrogenation. Acidic cleavage generates reactive cations that can modify sensitive residues like tryptophan, methionine, and tyrosine. thermofisher.com To prevent this, a cocktail of "scavengers" is used.
| Amino Acid Residue | Potential Side Reaction | Common Scavengers | Reference |
|---|---|---|---|
| Tryptophan (Trp) | Alkylation by carbocations | 1,2-ethanedithiol (EDT), Thioanisole, Triisopropylsilane (TIS) | thermofisher.com |
| Methionine (Met) | Oxidation, S-alkylation | Thioanisole | thermofisher.com |
| Cysteine (Cys) | Alkylation of free thiol | EDT, TIS | thermofisher.com |
| Tyrosine (Tyr) | Alkylation of phenol (B47542) ring | Phenol, Thioanisole | thermofisher.com |
| Arginine (Arg) | Sulfonation of Trp (from Pbf/Pmc/Mtr groups) | Using Fmoc-Trp(Boc)-OH protects the indole (B1671886) ring. |
Control of Acetic Acid and Other Impurities in Commercial Reagents
Development of Novel Protecting Group Strategies for Arginine Derivatives
The protection of the highly basic guanidino group of arginine is crucial for successful peptide synthesis. While the (Z)2 group of this compound is effective, it is considered an older strategy, particularly within the context of Fmoc-based solid-phase synthesis where cleavage typically requires very strong acids like HF, which is incompatible with many standard linkers and side-chain protections. Modern strategies favor groups that are labile to trifluoroacetic acid (TFA), allowing for simultaneous side-chain deprotection and resin cleavage. mdpi.compeptide.com
The evolution of arginine protecting groups has moved towards increasing acid lability to shorten deprotection times and improve compatibility with the Fmoc/tBu strategy. nih.gov Groups like Pmc and subsequently Pbf became the standard due to their improved cleavage kinetics compared to older sulfonyl-based groups like Mtr. nih.gov However, even Pbf can require extended cleavage times for peptides containing multiple arginines. nih.gov
Recent developments have focused on even more labile groups or entirely new chemical approaches:
MIS (1,2-dimethylindole-3-sulfonyl): The Fmoc-Arg(MIS)-OH derivative shows significantly faster deprotection kinetics than Fmoc-Arg(Pbf)-OH. nih.gov
NO2 (nitro): A classic protecting group from Boc chemistry, it has been revisited for Fmoc synthesis. It effectively prevents δ-lactam formation and can be removed under mild reducing conditions (e.g., SnCl2) while the peptide is still on the resin. mdpi.com
Lipophilic Groups: To improve the permeability of peptides through biological membranes, researchers are developing temporary, enzyme-sensitive alkoxycarbonyl protecting groups to mask the charge of the guanidine (B92328) moiety. mdpi.com
| Protecting Group | Abbreviation | Cleavage Condition | Key Advantages/Disadvantages | Reference |
|---|---|---|---|---|
| bis-Benzyloxycarbonyl | (Z)2 | Strong acid (HF), Catalytic Hydrogenolysis | Robust protection; Cleavage conditions often incompatible with standard Fmoc/tBu SPPS. | peptide.com |
| Tosyl | Tos | Strong acid (HF) | Used in Boc chemistry; Can modify tryptophan during cleavage. | peptide.com |
| 4-Methoxy-2,3,6-trimethylbenzenesulfonyl | Mtr | TFA (prolonged) | One of the first TFA-labile groups; Slow cleavage. | mdpi.compeptide.com |
| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Pmc | TFA | Faster cleavage than Mtr. | nih.gov |
| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | TFA (1-2 hours) | Standard for Fmoc SPPS; Slightly more labile than Pmc. | nih.gov |
| Nitro | NO2 | Reduction (e.g., SnCl2) | Prevents δ-lactam formation; Orthogonal to TFA cleavage. | mdpi.com |
| 1,2-Dimethylindole-3-sulfonyl | MIS | TFA (very fast) | Much more labile than Pbf; Cleavage byproduct can co-precipitate with peptide. | nih.govug.edu.pl |
Expanding the Scope of this compound in Chemical Biology and Material Science
Beyond its role in traditional peptide synthesis, the unique properties of Fmoc-amino acids are being harnessed in the fields of chemical biology and material science. The Fmoc group, through its aromatic nature, can drive the self-assembly of short peptides into ordered nanostructures like fibers and hydrogels. acs.orgresearchgate.net
Material Science: Fmoc-dipeptides and other derivatives can form self-supporting hydrogels that mimic the extracellular matrix. researchgate.net These materials have significant potential for:
3D Cell Culture: Providing a nanofibrous scaffold for growing cells in a three-dimensional environment. researchgate.net
Tissue Engineering: Creating biocompatible materials to support tissue regeneration. researchgate.net
Drug Delivery: Encapsulating therapeutic agents for controlled release. researchgate.net
By incorporating functional amino acids like arginine using derivatives such as this compound, it is possible to introduce positive charges and specific chemical functionalities into these biomaterials. This allows for tuning the mechanical and chemical properties of the gels to enhance cell viability, adhesion, and proliferation. researchgate.net For example, introducing functionality via Fmoc-protected lysine (B10760008), glutamic acid, or serine has been shown to create hydrogels with tunable properties for different cell types. researchgate.net
Chemical Biology: Arginine-rich peptides are known to play crucial roles in biological processes, including protein-protein interactions and cell penetration. The synthesis of well-defined peptides and probes using building blocks like this compound is essential for studying these functions. nih.gov Furthermore, the development of orthogonally protected arginine derivatives allows for site-specific modifications, such as labeling with fluorescent tags or conjugating to other molecules, expanding the toolkit for probing complex biological systems. peptide.com The use of C-terminal peptide hydrazides, synthesized using stable Fmoc-hydrazine linkers, serves as a versatile precursor for creating peptide thioesters for native chemical ligation, a powerful tool for constructing large proteins. nih.gov
Integration with Unnatural Amino Acids and Non-Peptide Scaffolds
A significant frontier in peptide science is the creation of hybrid molecules that combine peptides with non-peptidic structures or incorporate unnatural amino acids (ncAAs). nih.govacs.org The unique structure of this compound makes it a candidate for such advanced syntheses.
Integration with Unnatural Amino Acids (ncAAs): The incorporation of ncAAs into peptide chains allows for the creation of peptides with novel functions and enhanced properties, such as increased stability or unique reactive handles. asm.org The term "Alg" itself can sometimes refer to allylglycine, a non-canonical amino acid used to introduce alkene functionality into proteins for subsequent modification. nih.govacs.org While this compound specifically refers to a protected arginine analog, its use alongside other ncAAs like allylglycine or fluorescent amino acids is a key area of research. researchgate.net This allows for the synthesis of peptides with precisely placed functionalities for applications in bioconjugation and protein engineering. chemimpex.com
Non-Peptide Scaffolds: The integration of peptide fragments onto non-peptide scaffolds, such as dibenzofuran (B1670420) structures, is a strategy to create molecules that mimic the spatial arrangement of amino acid side chains in natural proteins. escholarship.org Fmoc-protected amino acids, including complex derivatives like this compound, are essential building blocks in the stepwise solid-phase synthesis used to elongate peptide chains on these scaffolds. escholarship.org This approach allows for the design of synthetic molecules with specific biological activities, moving beyond traditional linear or cyclic peptides. iris-biotech.de
Table 2: Examples of Unnatural Amino Acids and Scaffolds in Peptide Synthesis
| Component Type | Example(s) | Role in Synthesis | Reference(s) |
| Unnatural Amino Acid | Allylglycine (Alg) | Introduces alkene functionality for bioorthogonal reactions. | nih.govacs.org |
| Unnatural Amino Acid | 4-DMAP- and 6-DMN-alanine | Acts as environment-sensitive fluorescent probes within a peptide. | researchgate.net |
| Unnatural Amino Acid | Nα-Fmoc-Nβ-Z-L-2,3-diaminopropionic acid (Fmoc-Dap(Z)-OH) | Provides a protected side-chain amine for specific modifications. | peptide.com |
| Non-Peptide Scaffold | Dibenzofuran | Provides a rigid framework to orient peptide side chains in a defined 3D space. | escholarship.org |
Further Exploration in Supramolecular Assembly and Hydrogelation Research
Fmoc-protected amino acids and peptides are renowned for their ability to self-assemble into ordered nanostructures, such as fibers and sheets, which can entrap water to form hydrogels. rsc.orgmdpi.com This self-assembly is driven by a combination of π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the peptide backbones. mdpi.comnih.gov
The complex and bulky nature of the di-Z-protected arginine side chain in this compound introduces additional layers of interaction that can influence this assembly process. While research on this specific molecule is nascent, studies on analogous di-Fmoc-protected amino acids, such as Fmoc-Lys-Fmoc, demonstrate that having multiple bulky aromatic groups can significantly enhance gelation properties and lead to novel material characteristics. nih.govsemanticscholar.org
Future research will likely explore how the specific stereochemistry and protecting group arrangement of this compound affects:
Critical Gelation Concentration: The minimum concentration required to form a stable hydrogel.
Nanostructure Morphology: Whether it forms fibers, ribbons, or other structures, which can be visualized using techniques like Scanning Electron Microscopy (SEM). nih.gov
Mechanical Properties: The stiffness and stability of the resulting hydrogel, often measured by rheology. nih.gov
Co-Assembly: The potential to form mixed-component hydrogels by combining this compound with other Fmoc-amino acids, leading to materials with tunable properties. nih.govmdpi.com
These hydrogels are promising for applications in tissue engineering and controlled drug release, acting as scaffolds that mimic the natural extracellular matrix. mdpi.comresearchgate.net
Design of Next-Generation Peptide-Based Functional Materials
The ultimate goal of studying molecules like this compound is to harness their unique chemical properties for the creation of advanced functional materials. rsc.org The ability to combine peptide-based recognition and biocompatibility with the tunable properties afforded by unnatural building blocks opens doors to a wide range of applications.
Bioactive Materials: By incorporating this compound into peptide sequences, it is possible to design materials with specific biological functions. For example, arginine-rich peptides are known for their cell-penetrating and antimicrobial properties. Modifying the arginine side chain, as in Alg(Z)2, could modulate this activity or allow for the attachment of therapeutic payloads. Research on similar compounds like Fmoc-Arg(Z)2-OH highlights its value in synthesizing bioactive peptides for drug discovery and cancer therapeutics. chemimpex.com
Biomimetic Mineralization: Peptide-based hydrogels can serve as templates for the growth of inorganic materials, a process known as biomineralization. For instance, hydrogels made from Fmoc-protected acidic amino acids like aspartic acid have been shown to nucleate calcium ions, promoting the formation of hydroxyapatite, the mineral component of bone. mdpi.com The guanidinium (B1211019) group of arginine can also interact with anions like phosphate (B84403). Therefore, hydrogels incorporating this compound could be designed as scaffolds for bone tissue engineering, guiding the deposition of mineral layers. mdpi.com
Responsive and Catalytic Materials: The protecting groups on this compound are not just passive elements; they are functional handles that can be removed under specific conditions (base for Fmoc, hydrogenolysis or photolysis for Z-type groups). masterorganicchemistry.comthieme-connect.de This allows for the creation of "smart" materials that can change their properties or release a payload in response to a chemical or physical trigger. Furthermore, the peptide scaffolds themselves can be designed to have catalytic activity, creating functional materials that act as enzyme mimics.
The continued exploration of building blocks like this compound is critical for advancing the field of peptide materials, pushing beyond simple structures towards complex, multi-functional systems with tailored properties for biomedical and biotechnological applications. rsc.orgresearchgate.net
Q & A
Q. Basic
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O of Fmoc/Z groups) and ~1530 cm⁻¹ (N-H bend).
- Elemental analysis : Carbon/nitrogen ratios matching theoretical values (e.g., C: 66.65%, N: 8.43% for C₃₇H₃₆N₄O₈).
- X-ray crystallography (if crystalline): Resolves 3D structure and confirms stereochemistry. SHELX programs are commonly used for refinement .
How can coupling efficiency be optimized for Fmoc-Alg(Z)₂-OH in SPPS, given its steric hindrance?
Q. Advanced
- Activation reagents : Use HOBt/DIC or Oxyma Pure/DIC for faster activation. Bulky reagents like PyBOP® or TBTU improve coupling efficiency for hindered residues.
- Extended reaction times : 2–4 hours per coupling cycle, with double couplings recommended.
- Temperature control : Elevated temperatures (40–50°C) reduce viscosity and enhance diffusion .
How should conflicting spectral data (e.g., NMR vs. MS) be resolved for Fmoc-Alg(Z)₂-OH derivatives?
Q. Advanced
- High-resolution MS (HRMS) : Resolves ambiguities in molecular ion peaks (e.g., isotope patterns for Cl/Br-containing impurities).
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish regioisomers or diastereomers.
- X-ray diffraction : Definitive structural assignment, especially for chiral centers. SHELXL refinement ensures accuracy .
What strategies prevent dipeptide formation during Fmoc-Alg(Z)₂-OH synthesis?
Q. Advanced
- Controlled Fmoc-Cl stoichiometry : Limit Fmoc-Cl excess to 1.1–1.2 equivalents to minimize over-activation.
- pH monitoring : Maintain pH 7–8 during Fmoc protection to avoid free amine protonation.
- Low concentration : Reduce dimerization risk by diluting reaction mixtures (<0.1 M) .
How does Fmoc-Alg(Z)₂-OH stability vary under different storage and reaction conditions?
Q. Advanced
- Storage : Stable at –20°C under argon for >2 years. Moisture-sensitive; store with desiccant.
- Acidic conditions : Z groups are stable to TFA (used in SPPS cleavage) but degrade in HBr/acetic acid.
- Basic conditions : Fmoc deprotection (piperidine) does not affect Z groups. Prolonged exposure to bases (>1 hour) may hydrolyze ester linkages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
